molecular formula C22H24N4O4 B6121902 [5-[(6-Methylpyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone

[5-[(6-Methylpyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone

Cat. No.: B6121902
M. Wt: 408.4 g/mol
InChI Key: KQDPRPVCTCBYCE-UHFFFAOYSA-N
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Description

[5-[(6-Methylpyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone is a complex organic compound that features a combination of pyridine, oxazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(6-Methylpyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyridine moieties: This step often involves nucleophilic substitution reactions where the pyridine rings are introduced.

    Formation of the piperidine ring: This can be synthesized through reductive amination or other suitable methods.

    Final coupling: The different fragments are coupled together using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring-opening.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Receptor Binding: It can bind to specific receptors, making it useful in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may be used in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of [5-[(6-Methylpyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • [5-[(6-Methylpyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanol
  • [5-[(6-Methylpyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]ethanone

Uniqueness

The uniqueness of [5-[(6-Methylpyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone lies in its specific combination of functional groups and rings, which confer unique chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for various applications in research and industry.

Properties

IUPAC Name

[5-[(6-methylpyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-16-7-8-18(12-24-16)29-15-20-11-21(25-30-20)22(27)26-10-4-6-19(13-26)28-14-17-5-2-3-9-23-17/h2-3,5,7-9,11-12,19H,4,6,10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDPRPVCTCBYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OCC2=CC(=NO2)C(=O)N3CCCC(C3)OCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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